molecular formula C12H14O4 B1400178 2-(1,3-Dioxolan-2-yl)-1-(4-methoxyphenyl)ethanone CAS No. 108323-51-9

2-(1,3-Dioxolan-2-yl)-1-(4-methoxyphenyl)ethanone

Cat. No.: B1400178
CAS No.: 108323-51-9
M. Wt: 222.24 g/mol
InChI Key: JHGMJQJHLOMJGE-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-yl)-1-(4-methoxyphenyl)ethanone is an organic compound that features a dioxolane ring attached to a methoxyphenyl group via an ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

    Aldol Condensation: One common method to synthesize 2-(1,3-Dioxolan-2-yl)-1-(4-methoxyphenyl)ethanone involves the aldol condensation of 4-methoxybenzaldehyde with 1,3-dioxolane-2-carboxaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous ethanol solution at room temperature.

    Acetal Formation: Another route involves the formation of an acetal from 4-methoxybenzaldehyde and ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid. The resulting acetal is then oxidized using an oxidizing agent such as pyridinium chlorochromate to yield the desired product.

Industrial Production Methods

Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. Catalysts and reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the ethanone group can yield the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: 2-(1,3-Dioxolan-2-yl)-1-(4-methoxy-phenyl)-ethanol.

    Substitution: Various substituted phenyl ethanones depending on the nucleophile used.

Scientific Research Applications

2-(1,3-Dioxolan-2-yl)-1-(4-methoxyphenyl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: The compound is used in the synthesis of polymers and resins due to its ability to form stable cross-linked structures.

    Biological Studies: It serves as a model compound in the study of enzyme-catalyzed reactions and metabolic pathways.

Mechanism of Action

The mechanism by which 2-(1,3-Dioxolan-2-yl)-1-(4-methoxyphenyl)ethanone exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in the inflammatory response, thereby reducing inflammation and pain. The dioxolane ring and methoxyphenyl group play crucial roles in binding to the active sites of these enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Dioxolan-2-yl)-1-phenyl-ethanone: Lacks the methoxy group, which may affect its reactivity and binding properties.

    2-(1,3-Dioxolan-2-yl)-1-(4-hydroxy-phenyl)-ethanone: Contains a hydroxy group instead of a methoxy group, leading to different chemical and biological properties.

Uniqueness

2-(1,3-Dioxolan-2-yl)-1-(4-methoxyphenyl)ethanone is unique due to the presence of both the dioxolane ring and the methoxyphenyl group, which confer specific reactivity and binding characteristics. This combination makes it a valuable compound for various applications, particularly in the design of new drugs and materials.

Properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-1-(4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-14-10-4-2-9(3-5-10)11(13)8-12-15-6-7-16-12/h2-5,12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGMJQJHLOMJGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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